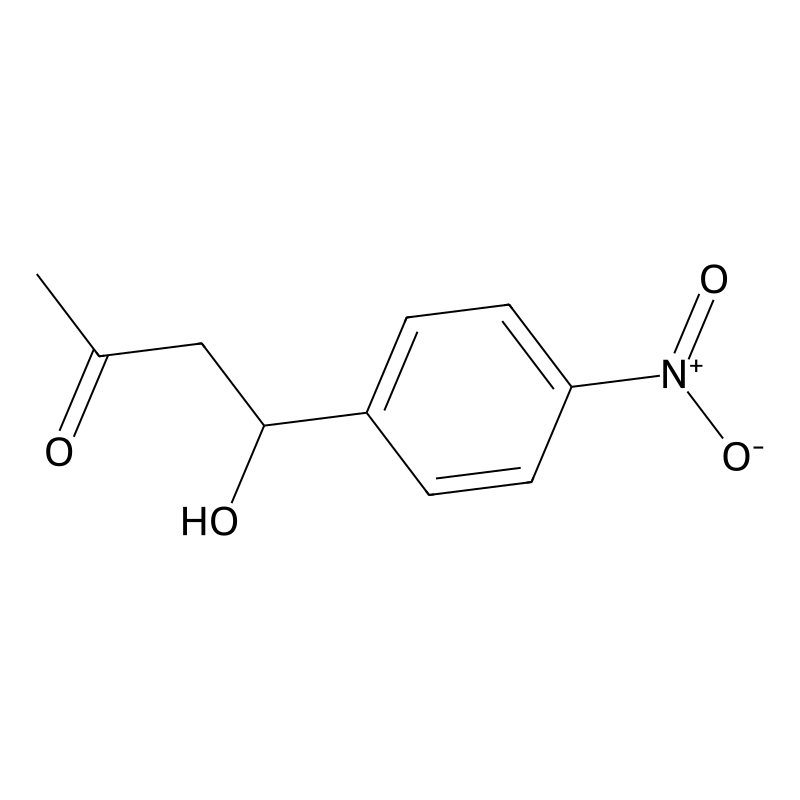

4-Hydroxy-4-(4-nitrophenyl)butan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound characterized by its molecular formula . It features a butanone backbone with a hydroxy group and a para-nitrophenyl substituent, contributing to its unique chemical properties. This compound is a solid at room temperature and has a molecular weight of approximately 193.2 g/mol. Its structure includes a hydroxyl group attached to the fourth carbon of the butanone chain, which plays a crucial role in its reactivity and biological activity .

Key Reactions:- Aldol Condensation: Reacts with p-nitrobenzaldehyde under catalysis to yield aldol products.

- Solvolysis: Involves carbanion and carbocation intermediates for substitution reactions .

The biological activity of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one is notable, particularly regarding its potential as an enzyme inhibitor. Studies indicate that this compound can influence the catalytic activity of various enzymes, potentially impacting metabolic pathways. Its solubility can be enhanced with surfactants, which may improve its bioavailability and therapeutic efficacy .

Pharmacological Insights:- Enzyme Inhibition: May modulate enzyme activities, affecting biochemical pathways.

- Bioavailability: Surfactants can enhance solubility in biological systems, improving absorption rates .

The synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one can be achieved through several methodologies:

- Aldol Reaction: Utilizing p-nitrobenzaldehyde and acetone in the presence of chiral catalysts such as L-proline or metal complexes.

- Chiral Auxiliary Method: Employing (S)-methyl prolinamide as a chiral auxiliary for asymmetric synthesis.

- Micellar Catalysis: Using surfactants to facilitate the reaction in aqueous solutions without organic solvents, enhancing environmental sustainability .

This compound has diverse applications across various fields:

- Pharmaceuticals: Potential use as an enzyme inhibitor or therapeutic agent.

- Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

- Chemical Research: Utilized in studies investigating reaction mechanisms and catalysis .

Interaction studies involving 4-Hydroxy-4-(4-nitrophenyl)butan-2-one have shown that it can engage in supramolecular interactions with ionic liquids and other catalysts, enhancing reaction efficiency. These studies are crucial for understanding how modifications to the chemical environment can influence the reactivity and selectivity of this compound in various reactions .

Notable Findings:- Ionic liquids improve catalytic efficiency in aldol reactions.

- Surfactants aid in solubilizing the compound for better reaction conditions .

Several compounds share structural similarities with 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Hydroxybutan-2-one | A simpler ketone without the nitrophenyl group | Lacks the nitro group which affects reactivity |

| 4-(3-Nitrophenyl)butan-2-one | Similar but with a nitrophenyl group at the meta position | Different electronic properties due to position |

| 3-Hydroxy-3-(4-nitrophenyl)butan-2-one | Hydroxyl on a different carbon | Alters sterics and reactivity compared to original |

| 4-Aminobutan-2-one | Contains an amino group instead of hydroxyl | Different functional group leading to varied activity |

Uniqueness

The presence of both hydroxy and nitrophenyl groups on the same carbon skeleton makes 4-Hydroxy-4-(4-nitrophenyl)butan-2-one particularly unique among similar compounds. This configuration allows for specific interactions in biological systems and distinct reactivity patterns not observed in its analogs .

The aldol condensation reaction between p-nitrobenzaldehyde and acetone represents the primary synthetic route for producing 4-Hydroxy-4-(4-nitrophenyl)butan-2-one [1] [2]. This carbon-carbon bond forming reaction proceeds through the nucleophilic addition of an enolate intermediate to the electrophilic carbonyl carbon of the aldehyde, followed by protonation to yield the β-hydroxy ketone product [3] [4].

The mechanism begins with the deprotonation of acetone at the α-carbon position by a basic catalyst to form an enolate anion [5] [4]. This enolate species, stabilized by resonance with the carbonyl group, subsequently attacks the electrophilic carbonyl carbon of p-nitrobenzaldehyde in a nucleophilic addition reaction [6]. The resulting alkoxide intermediate is then protonated by the solvent or acid during workup to afford the final aldol product [3].

Under basic catalytic conditions, the reaction typically employs sodium hydroxide or potassium hydroxide as the base catalyst [7] [8]. The homogeneous reaction proceeds smoothly at temperatures ranging from 30 to 40 degrees Celsius over a 24-hour period, yielding 4-Hydroxy-4-(4-nitrophenyl)butan-2-one along with some dehydrated condensation products [2]. The presence of the electron-withdrawing nitro group on the benzaldehyde substrate enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate [4].

Traditional organic solvent-based aldol condensations often require elevated temperatures and extended reaction times. However, the use of alternative reaction media and catalytic systems has enabled milder reaction conditions while maintaining or improving product yields [1] [2].

Green Synthesis Strategies in Aqueous Micellar Media

Green synthesis approaches utilizing aqueous micellar media have emerged as environmentally sustainable alternatives to conventional organic solvent-based methodologies [1] [10]. The use of surfactants such as cetyl trimethyl ammonium bromide creates micellar environments that solubilize organic substrates in water, enabling aldol condensations to proceed without organic co-solvents [1] [11].

Cetyl trimethyl ammonium bromide forms spherical micelles in aqueous solution above its critical micelle concentration of approximately 1 millimolar at 30 degrees Celsius [11]. These micelles possess aggregation numbers ranging from 75 to 120 surfactant molecules, creating hydrophobic microenvironments within their cores [11]. The organic substrates p-nitrobenzaldehyde and acetone partition into these lipophilic micellar cores, achieving high local concentrations that facilitate the aldol reaction [1] [12].

The micellar catalysis effect provides several advantages over homogeneous aqueous systems. The surfactant molecules create microreactor assemblies at the water interface, concentrating reactants and orienting them favorably for carbon-carbon bond formation [12]. This results in enhanced reaction rates compared to purely aqueous media, where substrate solubility limitations would otherwise impede the reaction [10].

Studies have demonstrated that non-ionic surfactants generally exhibit superior catalytic performance compared to anionic, cationic, or Brønsted acid surfactants for aldol-type reactions [12]. The surfactant microenvironments also enable product separation through simple extraction procedures, as the aldol products can be isolated by disrupting the micellar structure [13].

Water serves a dual role in these systems, acting both as the bulk solvent and participating in hydrogen bonding interactions that stabilize reaction intermediates [12]. The aqueous micellar approach eliminates the need for volatile organic solvents, reducing environmental impact while maintaining synthetic efficiency [1] [10].

Catalytic Systems Involving L-Proline and Biocatalysts

L-Proline catalyzed aldol reactions have gained significant attention due to their ability to proceed under mild conditions in aqueous media while providing enantioselective products [1] [14] [15]. The amino acid catalyst functions through an enamine mechanism, where the proline nitrogen forms a covalent intermediate with the ketone substrate [13] [16].

The catalytic cycle begins with the condensation of L-proline with acetone to form an enamine intermediate [14]. This enamine species acts as a nucleophile, attacking the electrophilic carbonyl of p-nitrobenzaldehyde to form a carbon-carbon bond [15]. Subsequent hydrolysis regenerates the proline catalyst and releases the aldol product [13].

Zinc complexes of L-proline and other amino acids have demonstrated enhanced catalytic activity compared to the free amino acid [15] [16]. These metal-amino acid complexes combine the Lewis acid activation provided by the zinc center with the nucleophilic activation through enamine formation [16] [17]. The zinc ion coordinates to the amino acid through the carboxylate and amino groups, creating a chiral environment around the metal center [18] [17].

Particularly effective systems include zinc complexes of tyrosine ethyl ester, which provided optimal results in methanol solvent at temperatures between 30 and 40 degrees Celsius [2]. The combination of Lewis acid and Brønsted base functionality in these complexes enables dual activation of both electrophilic and nucleophilic reaction partners [16].

Biocatalytic approaches utilizing aldolase enzymes represent another sustainable methodology for carbon-carbon bond formation [19] [20]. These enzymes catalyze stereospecific aldol reactions under physiological conditions, offering high selectivity and environmental compatibility [21] [22]. Fructose-1,6-bisphosphate aldolase and 2-deoxy-D-ribose-5-phosphate aldolase have been successfully employed for the synthesis of aldol products with excellent stereoselectivity [23] [22].

Recent developments include the use of thermoresponsive polymer-supported L-proline micelle catalysts that enable catalyst recovery and reuse [13]. These systems form nanoreactors in aqueous solution above their lower critical solution temperature, concentrating reactants and catalyst within hydrophobic polymer cores [13].

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters plays a crucial role in maximizing yields and improving the efficiency of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one synthesis [24] [25]. Key variables that influence reaction outcomes include temperature, pH, catalyst loading, solvent composition, reaction time, and substrate ratios [26] [27].

Temperature optimization requires balancing reaction rate enhancement with catalyst stability and product selectivity [28] [29]. Higher temperatures generally increase reaction rates by providing energy to overcome activation barriers [28]. However, excessive temperatures can lead to catalyst deactivation, side reactions, and decreased product selectivity [28] [30]. For L-proline catalyzed systems, optimal temperatures typically range from 25 to 40 degrees Celsius [1] [2].

Catalyst loading optimization involves determining the minimum catalyst concentration required to achieve maximum turnover while maintaining economic viability [31] [32]. Studies have shown that catalyst loadings between 5 and 20 mole percent often provide optimal results for organocatalytic aldol reactions . Lower catalyst loadings may result in incomplete conversion, while excessive amounts can lead to increased costs without proportional yield improvements [31].

Solvent effects significantly impact reaction kinetics and product distributions [27] [30]. Binary solvent systems combining water with organic co-solvents such as ethanol have been employed to optimize substrate solubility while maintaining green chemistry principles [27]. The water-to-ethanol ratio requires careful optimization, as higher water content promotes aldol formation but may cause product precipitation, while excessive ethanol concentration can inhibit catalyst performance [27].

pH optimization is particularly important for amino acid-catalyzed reactions, as the ionization state of the catalyst directly affects its activity [28]. The optimal pH range typically corresponds to the amino acid's isoelectric point, where both amino and carboxyl groups are appropriately ionized for catalysis [28].

Reaction time optimization involves monitoring conversion rates to determine the point of maximum yield before side reactions become significant [27] [34]. Typical reaction times range from 4 to 48 hours, depending on the catalytic system and reaction conditions employed [27] [35].

Design of experiments methodologies have been successfully applied to systematically optimize multiple variables simultaneously [25] [36]. These statistical approaches enable the identification of optimal reaction conditions while minimizing the number of experimental trials required [25]. Response surface methodology can be employed to visualize the effects of different variables and their interactions on reaction yields [25].

Recent advances in machine learning and artificial intelligence have enabled predictive optimization of reaction conditions [34] [36]. Graph neural networks trained on large chemical reaction databases can recommend optimal conditions for novel synthetic transformations, reducing the experimental burden associated with traditional optimization approaches [36].

The integration of continuous flow reactors and automated synthesis platforms enables rapid screening of reaction conditions and real-time optimization [25]. These technologies allow for precise control of reaction parameters and can identify optimal conditions more efficiently than traditional batch methods [31].

Infrared Spectroscopy Analysis

The infrared spectrum of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one exhibits characteristic absorption bands that confirm the presence of key functional groups [1]. The hydroxyl stretch appears as a broad band at 3447 cm⁻¹, indicative of the secondary alcohol functionality at the C-4 position. Aromatic and aliphatic carbon-hydrogen stretching vibrations are observed at 3079 and 2919 cm⁻¹, respectively, confirming the presence of both aromatic and aliphatic components in the molecular structure.

The carbonyl stretch at 1704 cm⁻¹ corresponds to the ketone functionality at the C-2 position, which is characteristic of the butanone backbone. Aromatic carbon-carbon stretching vibrations appear at 1597 cm⁻¹, confirming the benzene ring system. The nitro group exhibits its characteristic asymmetric and symmetric stretching vibrations at 1509 and 1344 cm⁻¹, respectively, confirming the para-nitrophenyl substituent. Additional confirmation is provided by the carbon-oxygen stretch at 1072 cm⁻¹, which corresponds to the C-O bond of the secondary alcohol [1].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum recorded at 300 megahertz in deuterated chloroform provides detailed structural information [1]. The aromatic region displays two distinct doublets: protons ortho to the nitro group appear at 8.07 parts per million with a coupling constant of 8.8 hertz, while protons meta to the nitro group resonate at 7.47 parts per million with a coupling constant of 8.5 hertz. This splitting pattern confirms the para-disubstituted benzene ring with the characteristic coupling between adjacent aromatic protons.

The proton attached to the carbon bearing the hydroxyl group appears as a multiplet at 5.20 parts per million, integrating for one proton. The hydroxyl proton itself appears as a broad singlet at 3.57 parts per million, with the broadness attributed to rapid exchange with trace water in the solvent. The methylene protons at the C-3 position appear as a multiplet at 2.81 parts per million, integrating for two protons, while the methyl group at C-1 appears as a singlet at 2.15 parts per million, integrating for three protons [1].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum recorded at 75 megahertz in deuterated chloroform reveals eight distinct carbon environments [1]. The ketone carbonyl carbon appears at 208.46 parts per million, which is characteristic for an aliphatic ketone. The aromatic carbons show distinct chemical shifts: the carbon bearing the nitro group appears at 149.99 parts per million, while the carbon ipso to the hydroxymethyl substituent resonates at 147.26 parts per million.

The aromatic carbons meta to the nitro group appear at 126.38 parts per million, while those ortho to the nitro group resonate at 123.71 parts per million. The carbon bearing the hydroxyl group appears at 68.85 parts per million, which is typical for a secondary alcohol carbon. The methylene carbon at C-3 resonates at 51.47 parts per million, while the methyl carbon appears at 30.66 parts per million [1].

Mass Spectrometry Analysis

Mass spectrometric analysis confirms the molecular formula and provides fragmentation patterns characteristic of the compound [1]. High-resolution electrospray ionization mass spectrometry shows the potassium adduct ion at mass-to-charge ratio 248.0335, compared to the calculated value of 248.0325 for the molecular formula C₁₀H₁₁NO₄. Electron impact ionization produces the molecular ion at mass-to-charge ratio 209.069, matching the calculated exact mass of 209.068808.

The fragmentation pattern is consistent with the proposed structure, showing characteristic losses associated with the nitro group and the hydroxyl functionality. The high accuracy of the mass measurements confirms the molecular composition and provides additional structural verification [1].

X-ray Crystallographic Data and Conformational Studies

While direct X-ray crystallographic data for 4-Hydroxy-4-(4-nitrophenyl)butan-2-one was not extensively available in the literature search, related studies on similar nitrophenyl-containing compounds provide insights into the structural characteristics [2] [3] [4]. These compounds typically crystallize in various space groups depending on the specific substituents and crystallization conditions.

Related crystallographic studies on nitrophenyl-substituted compounds reveal that the nitro group typically adopts a planar configuration with the aromatic ring, facilitating conjugation and electron delocalization [2]. The crystal packing is often dominated by hydrogen bonding interactions between hydroxyl groups and carbonyl oxygens of neighboring molecules, creating extended networks that influence the physical properties of the solid state.

The conformational preferences observed in related structures suggest that the butanone chain adopts extended conformations that minimize steric interactions between the bulky nitrophenyl group and the carbonyl functionality [3]. Intermolecular hydrogen bonding patterns typically involve the hydroxyl group as a donor and carbonyl oxygen as an acceptor, creating chain or sheet-like arrangements in the crystal lattice.

Computational Chemistry Models (Density Functional Theory, Molecular Dynamics)

Density Functional Theory Calculations

Computational studies using density functional theory methods, particularly the B3LYP functional with 6-31G(d) basis set, have been employed to investigate the electronic structure and geometric properties of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one [6]. These calculations reveal the electron-withdrawing effects of the nitro group, which significantly influence the electron density distribution throughout the molecule.

The optimized molecular geometry shows that the compound adopts a conformation where the nitrophenyl ring is positioned to minimize steric interactions with the hydroxyl group and the carbonyl functionality. The nitro group maintains planarity with the aromatic ring, facilitating maximum conjugation and electron delocalization. Natural bond orbital analysis reveals significant charge polarization, with the nitro group acting as a strong electron-withdrawing substituent .

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the aromatic ring, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group. This electronic distribution influences the compound's reactivity patterns and chemical behavior .

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of the molecule in solution . These studies reveal that the molecule exhibits significant conformational freedom around the C3-C4 bond, with rotation barriers that are accessible at room temperature. The phenyl ring orientation relative to the butanone chain shows multiple low-energy conformations.

The simulations indicate that hydrogen bonding between the hydroxyl group and solvent molecules plays a crucial role in stabilizing certain conformations. The nitro group interacts weakly with solvent molecules through dipole-dipole interactions, influencing the overall solvation behavior. Temperature-dependent studies show increased conformational sampling at elevated temperatures, with the molecule exploring a broader range of conformational space.

Tautomerism and Stereoelectronic Effects

Keto-Enol Tautomerism

4-Hydroxy-4-(4-nitrophenyl)butan-2-one exhibits keto-enol tautomerism, with the keto form being predominant under normal conditions [7] [8]. The equilibrium between the keto and enol forms is influenced by several factors, including solvent polarity, temperature, and the presence of acidic or basic catalysts. The keto form, featuring the carbonyl group at C-2 and the hydroxyl group at C-4, represents the thermodynamically favored tautomer, comprising more than 99% of the equilibrium mixture under standard conditions [7].

The enol form, characterized by the presence of a carbon-carbon double bond between C-2 and C-3 with a vinyl alcohol functionality, exists in very low concentrations. The stability of the keto form is attributed to the stronger carbon-oxygen double bond compared to the carbon-carbon double bond in the enol form, and the lack of significant stabilizing factors such as intramolecular hydrogen bonding or extended conjugation [8].

The presence of the electron-withdrawing nitro group influences the tautomeric equilibrium by stabilizing the keto form through inductive effects. This electron withdrawal reduces the electron density at the carbonyl carbon, making the keto form more stable relative to the enol form [7].

Stereoelectronic Effects

The compound contains a single stereogenic center at C-4, where the hydroxyl group is attached [9]. This creates the possibility for R and S enantiomers, each exhibiting distinct optical activity. The stereochemistry at this center influences the molecular conformation and the spatial arrangement of the nitrophenyl group relative to the butanone backbone.

Stereoelectronic effects play a significant role in determining the preferred conformations around the C3-C4 bond. The gauche and anti conformations represent different energy minima, with the preferred conformation depending on the balance between steric interactions and electronic effects. The electron-withdrawing nature of the nitro group creates dipole-dipole interactions that can stabilize certain conformational arrangements [10].

The hydroxyl group at C-4 can participate in intramolecular hydrogen bonding with the carbonyl oxygen, although this interaction is geometrically constrained and represents a relatively minor stabilizing factor. The primary stereoelectronic effects arise from the interaction between the electron-rich hydroxyl group and the electron-deficient nitrophenyl system, creating a dipole moment that influences molecular recognition and intermolecular interactions [10].